(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C10H11N3O2S and its molecular weight is 237.28. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
- Synthesis of Antimicrobial Compounds : The compound is used in synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, which show promise as antimicrobial agents. This includes the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives (Darwish et al., 2014).
Anticancer Research
- Development of Anticancer Agents : Research includes the synthesis of sulfonamide endowed with hydrazone-coupled derivatives, which are evaluated for their anticancer activities, particularly as VEGFR-2 inhibitors (Sayed et al., 2021).
Enzyme Inhibition Studies
- Carbonic Anhydrase Inhibition : The compound is used in the synthesis of inhibitors for carbonic anhydrases, which are enzymes with medicinal chemistry applications. This includes the development of sulfonamides that act as inhibitors for various human isoforms of carbonic anhydrases (Güzel et al., 2010).
Chemical Synthesis and Reactivity
Diels-Alder Reactivity : It is involved in Diels-Alder reactions, showing moderate regioselectivity with unsymmetrical dienes. This reactivity is significant for the synthesis of α,β-unsaturated nitriles (Bradley & Grayson, 2002).
Synthesis of Arylazopyrazole Pyrimidone Compounds : Used in synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds with antimicrobial activity (Sarvaiya et al., 2019).
Dye and Pigment Applications
- Synthesis of Formazan Dyes : It contributes to the synthesis of formazan dyes and their metal complexes, which are used as colorants with good fastness properties and exhibit antibacterial activity (Khan et al., 2018).
Corrosion Inhibition
- Corrosion Inhibition in Alloys : The compound is utilized in synthesizing poly[(hydrazinylazo)]thiazoles derivatives, acting as potent corrosion inhibitors for cast iron-carbon alloy in acidic environments (El-Lateef et al., 2021).
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the precise mechanisms involved.
Biochemical Pathways
The biochemical pathways affected by (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable . Further pharmacokinetic studies are required to understand these properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects . As such, more research is needed in this area.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and carries out its functions . .
Properties
IUPAC Name |
(E)-3-hydrazinyl-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)16(14,15)10(6-11)7-13-12/h2-5,7,13H,12H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXAFFIFMFHHBR-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNN)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.